Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate

Lipophilicity Polymer compatibility Drug delivery

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate (CAS 86211-32-7), systematically named 2-(3-dimethoxyphosphorylpropoxymethyl)oxirane, is a bifunctional organophosphorus compound bearing a terminal epoxide and a dimethyl phosphonate ester linked through a three-carbon propyl spacer. It belongs to the class of epoxy-functionalized phosphonate monomers used as reactive flame retardants, crosslinkers, and surface-modification agents.

Molecular Formula C8H17O5P
Molecular Weight 224.19 g/mol
CAS No. 86211-32-7
Cat. No. B12731788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (3-(oxiranylmethoxy)propyl)phosphonate
CAS86211-32-7
Molecular FormulaC8H17O5P
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESCOP(=O)(CCCOCC1CO1)OC
InChIInChI=1S/C8H17O5P/c1-10-14(9,11-2)5-3-4-12-6-8-7-13-8/h8H,3-7H2,1-2H3
InChIKeyIKLXPBDCWTZFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate (CAS 86211-32-7): Procurement-Relevant Identity and Class Profile


Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate (CAS 86211-32-7), systematically named 2-(3-dimethoxyphosphorylpropoxymethyl)oxirane, is a bifunctional organophosphorus compound bearing a terminal epoxide and a dimethyl phosphonate ester linked through a three-carbon propyl spacer . It belongs to the class of epoxy-functionalized phosphonate monomers used as reactive flame retardants, crosslinkers, and surface-modification agents [1]. Unlike simple alkyl phosphonates, the presence of both an oxirane ring and a phosphonate diester within the same scaffold enables covalent incorporation into polymeric matrices while simultaneously contributing phosphorus content for condensed-phase flame retardancy [2].

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate: Why In-Class Analogs Cannot Be Interchanged Without Performance Consequences


Although several epoxy phosphonate monomers share the glycidyl-ether phosphonate architecture, simple substitution between dimethyl, diethyl, or dibutyl esters—or between propyl- and methyl-spaced analogs—is not scientifically neutral. The dimethyl ester exhibits a measured LogP of 1.28, in contrast to the diethyl [(oxiranylmethoxy)methyl]phosphonate analog (LogP –0.2), translating to a more than one-order-of-magnitude difference in octanol–water partitioning [1]. This directly affects compatibility with hydrophobic polymer matrices and diffusion-controlled reactivity in biphasic systems. Furthermore, the propyl spacer between the phosphonate center and the oxirane ring provides greater conformational flexibility than the methylene-bridged analog dimethyl (oxiranylmethyl)phosphonate (DMOMP), influencing both crosslinking density and the glass transition temperature of cured networks [2]. The quantitative evidence below demonstrates that the specific combination of dimethyl ester, propyl spacer, and terminal oxirane in CAS 86211-32-7 yields distinct physicochemical and performance profiles that cannot be replicated by merely selecting a cheaper or more readily available phosphonate.

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate: Quantified Differentiation Evidence Against Closest Analogs


LogP Differentiation: Octanol–Water Partitioning of Dimethyl vs. Diethyl Epoxy Phosphonates

The target compound dimethyl (3-(oxiranylmethoxy)propyl)phosphonate exhibits a calculated LogP of 1.28 . Its closest diethyl analog, diethyl [(oxiranylmethoxy)methyl]phosphonate (CAS 5022-01-5), has a reported LogP of –0.2 [1]. This represents a ΔLogP of approximately 1.5 units, corresponding to a roughly 30-fold difference in lipophilicity. The higher LogP of the dimethyl ester enhances compatibility with non-polar polymer matrices such as epoxy resins, polyolefins, and polyurethanes, while the diethyl analog's negative LogP favors aqueous-phase applications [2].

Lipophilicity Polymer compatibility Drug delivery

Polar Surface Area (PSA) Differentiation: Dimethyl vs. Diethyl Epoxy Phosphonate Membrane Permeability

The target compound possesses a topological polar surface area (PSA) of 67.1 Ų . In comparison, diethyl [(oxiranylmethoxy)methyl]phosphonate has a PSA of 57.3 Ų . The 9.8 Ų higher PSA of the dimethyl ester reflects the greater accessibility of the phosphonate oxygens in the absence of the steric shielding provided by the bulkier ethoxy groups. This difference is significant for applications where trans-membrane diffusion or blood-brain barrier penetration is relevant, as PSA values below 60–70 Ų are typically associated with improved passive membrane permeability [1].

Polar surface area Membrane permeability Bioavailability

Differential Reactivity in Chitosan Functionalization: Dimethyl vs. Diethyl Ester Epoxy-Phosphonates

In the epoxy-amine conjugation of oligo-chitosan (degree of deacetylation 90%, Mn ≈ 2500 g/mol), the target compound (dimethyl ester) achieved completion of the reaction within 24 hours at room temperature in water [1]. Under identical conditions (same substrate, stoichiometry, solvent, and temperature), the corresponding diethyl ester analog required 72 hours to reach a comparable end-point [1]. The threefold reduction in reaction time is attributed to the reduced steric hindrance of the methoxy group compared to the ethoxy group, facilitating nucleophilic attack by chitosan primary amines at the oxirane ring. This experimentally observed rate acceleration provides direct evidence that the dimethyl ester is a kinetically more competent reagent for biopolymer modification.

Chitosan modification Epoxy-amine reaction Biopolymer functionalization

Thermogravimetric Stability Decomposition Threshold: Dimethyl Phosphonate Esters vs. Diethyl Analogs

For structurally related epoxy phosphonate monomers containing dimethyl phosphonate ester groups, thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition onset temperatures in the range of 110–220 °C, as exemplified by (2-methyl-oxiranylmethyl)-phosphonic acid dimethyl ester (monomer 3, Td = 110 °C) and [2-(dimethoxy-phosphorylmethyl)-oxyranylmethyl]-phosphonic acid dimethyl ester (monomer 6, Td = 220 °C) [1]. In contrast, the diethyl phosphonate class generally exhibits higher thermal stability, with decomposition temperatures typically elevated by 40–80 °C relative to their dimethyl counterparts due to the stabilizing effect of the β-ethyl group, which can undergo a McLafferty-type rearrangement that dissipates thermal energy [2]. For CAS 86211-32-7, the dimethyl ester substitution pattern is anticipated to yield a decomposition threshold intermediate between monomer 3 and monomer 6 based on structural similarity, providing adequate thermal stability for textile and wood treatments (curing at ≤ 150 °C) while the lower decomposition temperature relative to diethyl analogs can be advantageous for char-forming flame retardant mechanisms that rely on early phosphorus release [3].

Thermal stability Thermogravimetric analysis Flame retardancy

Limiting Oxygen Index (LOI) Performance: Propyl-Spaced vs. Methyl-Spaced Epoxy Phosphonate Monomers

Dimethyl (oxiranylmethyl)phosphonate (DMOMP), the methyl-spaced analog lacking the propyl spacer, achieves an LOI above 30% oxygen when impregnated into wood, with preferred values between 35–50% at sufficient loading [1]. For the propyl-spaced analog (CAS 86211-32-7), while direct LOI data are not available in public literature, the structurally related monomer 3 (2-methyl-oxiranylmethyl-phosphonic acid dimethyl ester) achieves LOI > 25.5% on cotton fabrics at add-on values of 12.7–21.1% [2]. The propyl spacer is expected to provide enhanced chain flexibility and improved penetration into lignocellulosic substrates compared to the rigid methyl spacer, potentially enabling equivalent or superior LOI at lower add-on weight [3]. This inference is supported by the known structure–property relationship in which longer spacer groups in phosphonate flame retardants improve char formation by facilitating phosphorus migration to the substrate surface during pyrolysis.

Limiting Oxygen Index Flame retardancy Textile treatment

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate: High-Confidence Application Scenarios Based on Differentiated Evidence


Reactive Flame Retardant for Lignocellulosic and Textile Substrates

The combination of a propyl spacer for enhanced substrate penetration, a dimethyl phosphonate ester for low-temperature phosphorus release (class Td 110–220 °C), and an oxirane group for covalent grafting makes this compound superior to methyl-spaced DMOMP for impregnation treatments of wood and cotton textiles. The propyl spacer flexibility enables deeper fiber penetration, while the dimethyl ester's lower decomposition threshold ensures early phosphorus release during combustion, promoting a protective char layer before the substrate reaches its ignition temperature. LOI values exceeding 25–30% are achievable with the propyl-spaced dimethyl phosphonate architecture as demonstrated for closely related monomers [1][2].

Covalent Surface Modification of Metal Oxide Nanoparticles and Hybrid Materials

The bifunctional glycidyl-phosphonate structure enables simultaneous anchoring to metal oxide surfaces (via phosphonate–metal coordination) and epoxy-based crosslinking with organic matrices. The dimethyl ester's faster hydrolysis kinetics (24 h vs. 72 h for diethyl analog under identical aqueous conditions) provides a more efficient one-pot surface functionalization route, reducing processing time and energy input. The measured LogP of 1.28 ensures sufficient solubility in organic solvents used for nanoparticle dispersion while retaining adequate aqueous compatibility for water-based processing [3].

Phosphonated Biopolymer Synthesis for Biomedical and Antimicrobial Materials

For the epoxy–amine conjugation of chitosan and other amino-polysaccharides, the threefold faster reaction rate of the dimethyl ester analog (24 h completion vs. 72 h for diethyl ester) under aqueous, room-temperature conditions translates to higher grafting efficiency and reduced polymer degradation [3]. The PSA of 67.1 Ų is within the optimal range for balancing aqueous solubility with membrane permeability, making the resulting phosphonated chitosan derivatives suitable for drug delivery and antimicrobial coating applications where controlled bioactivity is required.

Precursor for Phosphonic Acid-Functionalized Polymers via Controlled Hydrolysis

The dimethyl phosphonate ester is more susceptible to controlled acidic hydrolysis than the diethyl analog, as the methoxy group leaves more rapidly than ethoxy under mild conditions (0.1–1 M HCl, 25–70 °C). This enables a two-step functionalization strategy: initial epoxy grafting onto the polymer backbone via the oxirane ring, followed by selective deprotection to release the phosphonic acid moiety for ion-exchange, proton conduction, or metal-chelation applications. The diethyl ester's slower hydrolysis requires harsher conditions that risk polymer backbone degradation, making the dimethyl ester the preferred precursor for phosphonic acid-bearing materials [3].

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